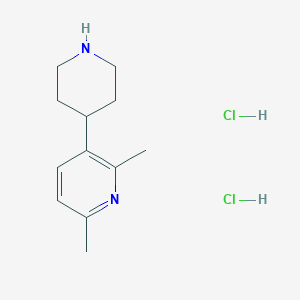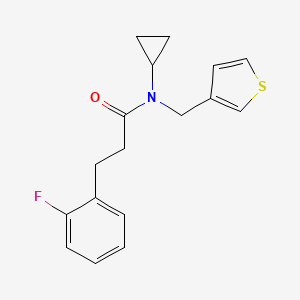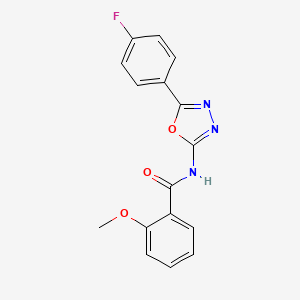
3,4,5-trimethoxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-yliden)benzenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,4,5-trimethoxy-N’-(2-oxo-1,2-dihydro-3H-indol-3-yliden)benzenecarbohydrazide” is a chemical compound with the linear formula C22H22N4O6 . It has a molecular weight of 438.444 .
Synthesis Analysis
The synthesis of this compound and its derivatives has been studied for their cytotoxic properties against various types of leukemia and carcinoma cells .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered electron-rich ring, which is a critical and valuable core of a variety of biologically active molecules .Chemical Reactions Analysis
The Trimethoxyphenyl (TMP) group in this compound serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .Aplicaciones Científicas De Investigación
Anticancer Potential
One significant application of 3,4,5-trimethoxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-yliden)benzenecarbohydrazide derivatives is in anticancer research. A study synthesized and evaluated these derivatives for their cytotoxic properties against various cancer cell lines, including murine leukemia (L1210), human leukemia (REH and K562), human T-cell leukemia (CEM), and human cervix carcinoma (HeLa) cells. Among these compounds, a specific derivative emerged as a potent inhibitor against all evaluated tumor cell lines. This study also delved into the mechanism of action, suggesting that this derivative could induce apoptosis at submicromolar ranges (Katiyar et al., 2015).
Apoptosis Induction
Another study focused on substituted N'-(2-oxoindolin-3-ylidene)benzohydrazides as apoptosis inducers. Through a proprietary cell- and caspase-based high-throughput screening assay, certain derivatives were identified as potent apoptosis inducers. One derivative, in particular, showed a significant increase in potency, with an EC50 value in the submicromolar range in human colorectal carcinoma HCT116 cells (Sirisoma et al., 2009).
Antiproliferative Activities
The synthesis and evaluation of antiproliferative activities of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and its oxadiazole derivatives against various cancer cell lines also highlighted the potential of these compounds in cancer research. Certain derivatives demonstrated high effectiveness against PC3 cells and moderate activities against other cancer cell lines (Jin et al., 2006).
Antioxidant Activity
A study synthesized heterocyclic compounds bearing the 3,4,5-trimethoxybenzyloxy group, known for its free radical scavenging capabilities. These compounds, particularly the thiosemicarbazide derivatives, showed high activity in antioxidant assays, indicating their potential for further research in this area (Kareem et al., 2016).
Antimicrobial and Antidiabetic Activities
Additional research on similar derivatives has shown promising antimicrobial and antidiabetic activities, further broadening the potential applications of these compounds in scientific research. This includes studies on antimicrobial activity against a range of pathogens and antidiabetic effects in animal models (Abbas et al., 2014; Anreddy, 2014).
Propiedades
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-24-13-8-10(9-14(25-2)16(13)26-3)17(22)21-20-15-11-6-4-5-7-12(11)19-18(15)23/h4-9,19,23H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXGLBLSXVIGHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N=NC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-yliden)benzenecarbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Cyanospiro[2.3]hexane-1-carboxylic acid](/img/structure/B2668232.png)




![5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one](/img/structure/B2668238.png)
![N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2668239.png)

![methyl 3-cyano-2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2668243.png)
![4,9-Diazatricyclo[5.3.0.02,6]decane;dihydrochloride](/img/structure/B2668246.png)
![[3-cyclopropyl-4-(difluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2668248.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2668251.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2668253.png)
